3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid
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Overview
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Properties
CAS No. |
1342594-74-4 |
---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 |
Purity |
95 |
Origin of Product |
United States |
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